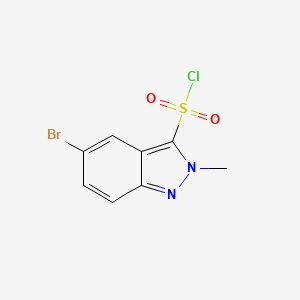

5-Bromo-2-methyl-2H-indazole-3-sulfonyl chloride

Description

Properties

IUPAC Name |

5-bromo-2-methylindazole-3-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrClN2O2S/c1-12-8(15(10,13)14)6-4-5(9)2-3-7(6)11-12/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHNLKWSQTIGYDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C2C=C(C=CC2=N1)Br)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Materials and Core Formation

The indazole nucleus is commonly synthesized via cyclization reactions involving substituted hydrazines and ortho-substituted aromatic precursors. The 2-methyl substitution is introduced either by using methyl-substituted starting materials or by methylation of the indazole nitrogen.

Sulfonylation at the 3-Position

The sulfonyl group is typically introduced by sulfonation of the indazole ring using sulfonating agents such as chlorosulfonic acid or sulfuryl chloride, targeting the 3-position. This step results in the formation of the sulfonyl chloride group directly or via a sulfonic acid intermediate, which is subsequently chlorinated.

Bromination at the 5-Position

Selective bromination is achieved using brominating reagents like N-bromosuccinimide (NBS) under controlled low-temperature conditions (0 to 10 °C) to minimize polybromination and side reactions. The reaction is typically conducted in aprotic solvents such as tetrahydrofuran (THF) or acetonitrile.

Example from industrial scale-up protocols:

| Step | Reagents/Conditions | Temperature (°C) | Yield (%) | Notes |

|---|---|---|---|---|

| Bromination | N-bromosuccinimide (NBS), THF | 0 to 10 | ~80-90 | Portionwise addition to control reaction |

| Sulfonylation | Chlorosulfonic acid or SO2Cl2 | 0 to 5 | 75-85 | Careful temperature control to avoid decomposition |

| Chlorination | SOCl2 or PCl5 | Reflux or room temp | 70-80 | Converts sulfonic acid to sulfonyl chloride |

Example Industrial-Scale Preparation

A practical industrial process analogous to the preparation of related brominated sulfonyl chlorides involves:

- Starting from a methyl-substituted indazole derivative.

- Bromination with NBS in THF at low temperatures (0-10 °C).

- Sulfonation using chlorosulfonic acid at controlled temperatures.

- Isolation and purification by crystallization or filtration.

This approach ensures high regioselectivity, good yields, and scalability.

Reaction Conditions and Optimization

| Parameter | Optimal Conditions | Remarks |

|---|---|---|

| Bromination agent | N-bromosuccinimide (NBS) | Portionwise addition to control exotherm |

| Solvent | Tetrahydrofuran (THF), Acetonitrile (MeCN) | Aprotic solvents preferred |

| Temperature | 0 to 10 °C | Maintains selectivity, reduces side products |

| Sulfonation agent | Chlorosulfonic acid or sulfuryl chloride | Requires careful temperature control |

| Chlorination agent | Thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) | Converts sulfonic acid to sulfonyl chloride |

| Reaction time | 1-3 hours per step | Monitored by HPLC or TLC |

Summary Table of Preparation Steps

| Step No. | Reaction Type | Reagents/Conditions | Temperature (°C) | Yield Range (%) | Key Notes |

|---|---|---|---|---|---|

| 1 | Indazole core synthesis | Starting substituted hydrazines | Variable | 60-80 | Base for further modifications |

| 2 | Sulfonylation | Chlorosulfonic acid or SO2Cl2 | 0 to 5 | 75-85 | Introduces sulfonyl group |

| 3 | Bromination | N-bromosuccinimide (NBS) in THF | 0 to 10 | 80-90 | Selective bromination at 5-position |

| 4 | Chlorination | SOCl2 or PCl5 | Room temp/reflux | 70-80 | Converts sulfonic acid to sulfonyl chloride |

Research Findings and Literature Insights

- Industrial scale-up protocols emphasize the importance of temperature control during bromination and sulfonylation to maximize yield and minimize impurities.

- NBS is preferred for bromination due to its controlled release of bromine and ease of handling.

- Sulfonyl chloride formation is often the final step due to the high reactivity of this functional group.

- Literature reports (Thieme Chemistry, 2022) demonstrate successful scale-up of brominated sulfonyl intermediates with yields up to 90% for bromination and overall yields around 70-80% for sulfonyl chloride formation steps.

- Purification typically involves solvent exchange and crystallization to obtain chemically stable products suitable for pharmaceutical intermediates.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-methyl-2H-indazole-3-sulfonyl chloride can undergo various chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate ester, or sulfonothioate derivatives.

Reduction Reactions: The compound can be reduced to form the corresponding sulfonyl hydride or sulfonyl amine.

Oxidation Reactions: The bromine atom can be oxidized to form bromine-containing oxidized products.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as amines, alcohols, or thiols in the presence of a base (e.g., triethylamine) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used.

Major Products

Sulfonamide Derivatives: Formed by reaction with amines.

Sulfonate Esters: Formed by reaction with alcohols.

Sulfonothioates: Formed by reaction with thiols.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Properties

5-Bromo-2-methyl-2H-indazole-3-sulfonyl chloride is primarily utilized in the synthesis of indazole derivatives that exhibit various pharmacological activities, including anti-inflammatory, antitumor, and anti-HIV properties. These derivatives are of great interest in drug development due to their potential therapeutic effects.

Synthesis Methods

The compound can be transformed into indazole derivatives through several synthetic routes:

- Transition Metal-Catalyzed Reactions : These reactions facilitate the formation of C–N and N–N bonds from 2-azidobenzaldehydes and amines without requiring a catalyst or solvent.

- Aryne-Based Molecular Rearrangement : This method allows for the synthesis of compounds that are tolerant to various functional groups, enhancing the diversity of potential therapeutic agents.

Case Studies

Several studies have investigated the biological activities of synthesized indazole derivatives. For instance, compounds derived from this compound have shown promising results in inhibiting specific cellular pathways involved in tumor growth, indicating their potential as anticancer agents .

Synthetic Chemistry

Building Block for Complex Molecules

In synthetic chemistry, this compound serves as a crucial building block for more complex molecular structures. Its unique sulfonyl chloride group facilitates various substitution reactions that yield a wide range of derivatives with different functional groups.

Optimization of Synthesis Processes

Research has focused on optimizing synthesis methods to improve yield and reduce byproducts. For example, studies have demonstrated that using specific brominating agents under controlled temperatures can enhance the purity and yield of the desired products .

Material Science

Development of New Materials

The compound's incorporation into polymers and other materials has been explored to study its effects on material properties. Preliminary studies suggest that derivatives of indazole can significantly alter electrical conductivity and light absorption characteristics, making them suitable for applications in electronic and photonic devices.

Environmental Chemistry

Chemical Degradation Studies

this compound is also relevant in environmental chemistry for studying its degradation under various environmental conditions. Understanding the breakdown products and their potential environmental impact is crucial for assessing the safety and sustainability of chemical compounds used in research and industry.

Safety Protocols and Instrument Calibration

Chemical Safety Protocols

The compound plays a role in developing safety protocols for handling laboratory chemicals. Detailed safety data sheets provide guidelines on proper handling, storage, and disposal procedures, ensuring safe practices in research settings.

Calibration Standards

In analytical chemistry, this compound is used as a standard for calibrating instruments. Its consistent properties enhance the precision and reliability of experimental measurements.

Mechanism of Action

The mechanism of action of 5-Bromo-2-methyl-2H-indazole-3-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in the formation of sulfonamide bonds, which are important in the design of enzyme inhibitors and receptor ligands. The bromine atom can also participate in halogen bonding, influencing the compound’s interaction with biological targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

The sulfonyl chloride functional group and halogenated heterocycles are common in medicinal and organic chemistry. Below is a comparative analysis of structurally related compounds, emphasizing molecular properties, substituents, and reactivity.

Structural and Reactivity Analysis

Heterocycle Core Differences: Indazole (target compound): The fused benzene-pyrazole system offers aromatic stability and moderate basicity. Thiophene (Entry 3): A sulfur-containing five-membered ring with electron-rich π-system. Dichloro substitution enhances electrophilicity at the sulfonyl chloride but reduces solubility in polar solvents . Pyridine/Pyrazole (Entries 4, 6, 9): Pyridine’s nitrogen atom introduces polarity and hydrogen-bonding capacity (e.g., Entry 4’s 6-OH group). Pyrazole derivatives (Entry 6) exhibit higher basicity than indazole, favoring protonation in acidic conditions .

Substituent Effects :

- Bromine : Present in the target compound and Entry 6, bromine enables cross-coupling reactions (e.g., Suzuki-Miyaura) for further functionalization. However, its electron-withdrawing nature activates the sulfonyl chloride toward nucleophilic substitution .

- Chlorine vs. Bromine : Chlorinated analogs (Entry 3) are lighter and more cost-effective but less reactive in coupling reactions.

- Hydroxyl Group (Entry 4): Introduces hydrogen-bonding capacity, enhancing solubility in aqueous systems but requiring protection during synthetic steps .

Steric hindrance from the 2-methyl group may slow reaction kinetics compared to less hindered derivatives (e.g., Entry 9’s 2-methylpyridine) .

Biological Activity

5-Bromo-2-methyl-2H-indazole-3-sulfonyl chloride is a chemical compound with the molecular formula C₈H₆BrClN₂O₂S and a molecular weight of approximately 309.57 g/mol. It features a unique combination of functional groups, including a bromine atom, a methyl group, and a sulfonyl chloride group, which contribute to its biological activity. This compound has garnered attention in medicinal chemistry due to its potential as an inhibitor of various kinases and its influence on multiple biochemical pathways.

The compound is characterized by:

- Molecular Formula : C₈H₆BrClN₂O₂S

- Molecular Weight : 309.57 g/mol

- Density : 1.9 g/cm³

- Boiling Point : 455.5 °C at 760 mmHg

Biological Activity Overview

Research indicates that this compound may have significant biological activities, particularly in the inhibition of kinases and modulation of cellular signaling pathways. Its derivatives have been studied for their potential applications in treating various diseases, including cancer.

- Kinase Inhibition : The compound may act as an inhibitor for specific kinases involved in cancer progression and inflammation.

- Influence on Signaling Pathways : It is hypothesized that this compound can modulate signaling pathways related to cell growth and survival.

Research Findings

A review of the literature reveals several key findings regarding the biological activity of this compound:

Inhibitory Activity

Studies have shown that indazole derivatives can inhibit various kinases, which are crucial for cellular processes. For instance:

- GSK-3β Inhibition : Compounds similar to this compound have demonstrated inhibitory activity against GSK-3β, with IC50 values indicating potent effects (e.g., IC50 = 8 nM for related compounds) .

Cytotoxicity Studies

In vitro studies on cell lines such as HT-22 (neuronal cells) and BV-2 (microglial cells) have assessed the cytotoxic effects of related compounds:

- Compounds showed varying levels of cytotoxicity, with some maintaining cell viability at concentrations up to 10 µM, suggesting a favorable safety profile for therapeutic applications .

Case Studies

- Anticancer Activity : Research has highlighted the anticancer potential of indazole derivatives, including those with sulfonamide moieties. These compounds have shown promise in inhibiting tumor growth in preclinical models.

- Anti-inflammatory Effects : Some studies indicate that derivatives can reduce pro-inflammatory cytokines and nitric oxide production in models of inflammation, pointing towards therapeutic applications in inflammatory diseases .

Comparative Analysis with Similar Compounds

The following table summarizes key features and biological activities of compounds structurally related to this compound:

| Compound Name | CAS Number | Key Features | Biological Activity |

|---|---|---|---|

| 4-Bromo-2-methyl-2H-indazole-3-sulfonyl chloride | 845751-92-0 | Similar sulfonyl group | Potential kinase inhibitor |

| 7-Bromo-2-methyl-2H-indazole-3-sulfonyl chloride | 1363382-22-2 | Variation in bromine position | Anticancer properties |

| 5-Iodo-2-methyl-2H-indazole | 1363380-22-X | Iodine instead of bromine | Different reactivity |

Q & A

Basic: What are the optimal synthetic routes for 5-Bromo-2-methyl-2H-indazole-3-sulfonyl chloride, and how are intermediates purified?

Methodological Answer:

The synthesis typically involves sequential functionalization of the indazole core. A plausible route includes:

- Bromination: Electrophilic bromination at the 5-position using bromine or N-bromosuccinimide (NBS) under controlled conditions.

- Sulfonylation: Reaction with chlorosulfonic acid or sulfuryl chloride to introduce the sulfonyl chloride group at the 3-position.

- Methylation: Alkylation at the 2-position using methyl iodide or dimethyl sulfate in the presence of a base (e.g., K₂CO₃) in DMF .

Purification: Column chromatography (silica gel, eluent: chloroform/methanol gradient) or recrystallization (solvent: dichloromethane/hexane) ensures >95% purity. Monitoring via TLC and NMR is critical to isolate intermediates .

Basic: Which analytical techniques are most reliable for characterizing this compound?

Methodological Answer:

- Structural Confirmation:

- ¹H/¹³C NMR: Key peaks include aromatic protons (δ 7.2–8.5 ppm) and sulfonyl chloride resonance (δ 135–140 ppm for sulfur environment) .

- IR Spectroscopy: Stretching vibrations for S=O (1360–1180 cm⁻¹) and C-Br (550–650 cm⁻¹) .

- Purity Assessment:

- HPLC: Reverse-phase C18 column with UV detection at 254 nm; retention time consistency confirms purity.

- Mass Spectrometry (HRMS): Molecular ion peak at m/z 319.93 (calculated for C₈H₆BrClN₂O₂S) .

Advanced: How does the bromine substituent influence the sulfonyl chloride group’s reactivity in nucleophilic substitution reactions?

Methodological Answer:

The electron-withdrawing bromine at the 5-position enhances the electrophilicity of the sulfonyl chloride group, accelerating reactions with amines or alcohols. However, steric hindrance from the 2-methyl group may reduce accessibility.

Experimental Design:

- Compare reaction rates with non-brominated analogs (e.g., 2-methylindazole-3-sulfonyl chloride) under identical conditions (e.g., DCM, room temperature).

- Monitor kinetics via ¹H NMR by tracking amine consumption or sulfonamide formation .

- Stability tests: Assess hydrolysis rates in aqueous buffers (pH 2–10) to optimize storage conditions .

Advanced: How can this compound be applied in proteomics or kinase inhibitor development?

Methodological Answer:

- Proteomics: The sulfonyl chloride reacts with lysine or N-terminal amines to label proteins for affinity purification or cross-linking studies. Example protocol:

- Kinase Inhibitors: The bromine enables Suzuki-Miyaura cross-coupling to introduce aryl/heteroaryl groups, while the sulfonyl chloride forms sulfonamide linkages with catalytic lysine residues.

- Example: Couple with boronic acid-modified ATP analogs for selective kinase targeting .

Advanced: How to resolve contradictions in reported hydrolysis rates of sulfonyl chlorides under acidic vs. basic conditions?

Methodological Answer:

Conflicting data often arise from solvent polarity or competing side reactions. A systematic approach includes:

- Controlled Hydrolysis Studies:

- Mechanistic Probes:

- Add radical scavengers (e.g., TEMPO) to test for free-radical pathways.

- Compare activation energies (Arrhenius plots) in polar (DMSO) vs. nonpolar (toluene) solvents .

Advanced: What strategies mitigate decomposition during long-term storage of this compound?

Methodological Answer:

- Stabilization Protocols:

- Store under inert atmosphere (argon) at –20°C in anhydrous DCM or THF.

- Add molecular sieves (3Å) to adsorb moisture.

- Decomposition Analysis:

- Periodic ¹H NMR checks for sulfonic acid formation (δ 2.5–3.5 ppm broad peak).

- TGA/DSC to assess thermal stability; typical decomposition onset >120°C .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.